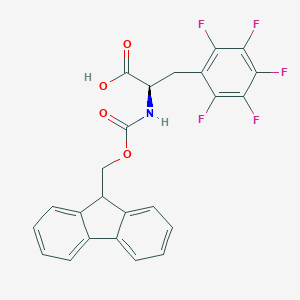

Fmoc-D-phe(F5)-OH

Vue d'ensemble

Description

Fmoc-D-pentafluorophenylalanine

Applications De Recherche Scientifique

Nanomédecine

Fmoc-D-phe(F5)-OH, basé sur le motif Phe-Phe, a trouvé une gamme d'applications en nanomédecine . Ces molécules peuvent conduire l'auto-assemblage de petits peptides et de leurs analogues en nanostructures et hydrogels . Elles ont été utilisées pour l'administration de médicaments, les biomatériaux et de nouveaux paradigmes thérapeutiques . Les méthodes de production, la caractérisation, les nanomorphologies et l'application de leurs nanostructures auto-assemblées ont été discutées dans diverses études .

Applications antimicrobiennes

La puissance antimicrobienne de this compound a été explorée comme une alternative prometteuse à la résistance antimicrobienne . Le composé a été utilisé pour développer de nouvelles molécules et des matériaux aux propriétés antimicrobiennes . Par exemple, les porphyrines et les métalloporphyrines, qui présentent des propriétés antimicrobiennes, en particulier après irradiation, ont été encapsulées dans des hydrogels peptidiques qui servent de vecteurs d'administration . Ces hydrogels ont montré une efficacité antimicrobienne contre les bactéries à Gram positif et à Gram négatif .

Matériaux antibactériens

L'émergence de la résistance aux antibiotiques et le taux croissant d'infections bactériennes ont motivé les scientifiques à explorer de nouveaux matériaux antibactériens . This compound a été utilisé dans le développement de ces matériaux

Mécanisme D'action

Target of Action

Fmoc-D-phe(F5)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are sometimes found as colloidal gels in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of hydrogels . The compound induces gel formation when solubilized above the critical concentration . This process involves the self-assembly of the compound, which is influenced by various factors such as pH and buffer ions .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery systems .

Result of Action

The primary result of this compound’s action is the formation of hydrogels . These hydrogels can be used in various biomedical applications, such as drug delivery systems . The compound’s ability to form hydrogels also suggests potential applications in tissue engineering and regenerative medicine.

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . For instance, the compound can induce gel formation when the pH of an aqueous solution is lowered or when water is added to a solution of the compound in a solvent such as DMSO .

Analyse Biochimique

Biochemical Properties

Fmoc-D-phe(F5)-OH plays a crucial role in biochemical reactions. It is an important low molecular weight hydrogelator . The gelation can be induced by either lowering the pH of an aqueous solution of this compound or by the addition of water to a solution of this compound in a solvent such as DMSO . The final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation .

Cellular Effects

It is known that hydrogels of low molecular weight molecules, like this compound, are important in biomedical applications .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to form hydrogels. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the final pH of the gels and the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the synthesis of biologically active peptides. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₁H₄₀N₂O₄

- Molecular Weight : 624.77 g/mol

- CAS Number : 198544-94-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions. The presence of the perfluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid primarily relates to its role as a peptide building block. The mechanism of action is contingent on the specific peptide sequences formed from this compound and their interactions with target biomolecules.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

- Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.

- Anticancer Activity : Inhibiting cancer cell proliferation through various pathways such as apoptosis and cell cycle regulation.

Biological Activity Assessment

The biological activity of this compound can be assessed through various bioassays that measure the efficacy of synthesized peptides against specific biological targets. Techniques include:

- Cell Viability Assays : To determine cytotoxicity.

- Enzyme Inhibition Assays : To evaluate the inhibitory potential against specific enzymes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of peptides synthesized using (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid as a building block. Results indicated that certain peptides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties.

| Peptide | Cell Line | IC50 (nM) |

|---|---|---|

| Peptide A | MCF-7 | 25 |

| Peptide B | HeLa | 30 |

| Peptide C | A549 | 20 |

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of synthesized peptides. The study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Peptide D | Staphylococcus aureus | 15 |

| Peptide E | Escherichia coli | 10 |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOGILOIJKBYKA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.